2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with 100% nitric acid.
Formation of the benzodiazole ring: This involves the reaction of appropriate precursors under specific conditions to form the benzodiazole structure.
Condensation reaction: The final step involves the condensation of the oxadiazole and benzodiazole intermediates with 3-ethoxy-4-hydroxybenzaldehyde in the presence of acetic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Substitution reactions can be facilitated by using reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where oxadiazole and benzodiazole derivatives have shown efficacy.
Materials Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability and energetic performance.
Energetic Materials: Due to its energetic properties, the compound can be explored for use in explosives and propellants.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The oxadiazole and benzodiazole rings can interact with various enzymes and receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- 3,3’-Bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4’-azofuroxan
- Sodium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide
Uniqueness
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of oxadiazole and benzodiazole rings, which imparts specific properties such as high thermal stability and potential biological activity. This makes it distinct from other similar compounds that may only contain one type of ring structure .
Properties
Molecular Formula |
C20H19N7O4 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H19N7O4/c1-2-30-16-9-12(7-8-15(16)28)10-22-24-17(29)11-27-14-6-4-3-5-13(14)23-20(27)18-19(21)26-31-25-18/h3-10,28H,2,11H2,1H3,(H2,21,26)(H,24,29)/b22-10+ |
InChI Key |
NHIWHDUVHQBGRN-LSHDLFTRSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.